Mass Spectrometric Differentiation: 7-Da Shift Ensures Baseline Resolution from Native Analyte
2-Isopropoxyphenol-d7 exhibits a molecular weight of 159.23 g/mol, which is 7.04 Da higher than the unlabeled 2-isopropoxyphenol (152.19 g/mol) [1]. This mass difference arises from the substitution of seven hydrogen atoms with deuterium on the isopropyl group. In a typical low-resolution mass spectrometer (e.g., single quadrupole), this 7-Da shift provides clear separation between the analyte's [M+H]+ ion at m/z 153 and the internal standard's ion at m/z 160, enabling independent and interference-free quantification . This contrasts with alternative labeling strategies, such as 13C or 15N, which may yield smaller mass shifts or require high-resolution mass spectrometry for resolution [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 159.23 g/mol (C9H5D7O2) |
| Comparator Or Baseline | Unlabeled 2-Isopropoxyphenol: 152.19 g/mol (C9H12O2) |
| Quantified Difference | +7.04 Da (Δm/z) |
| Conditions | Vendor technical data and calculated from molecular formula. |
Why This Matters
This sufficient mass shift ensures that the internal standard and analyte are fully resolved in the mass dimension, even on standard, low-resolution MS instruments, which is essential for accurate and precise quantification in complex biological matrices.
- [1] NIST Chemistry WebBook. 2-Isopropoxyphenol. Available from: https://webbook.nist.gov/cgi/inchi?ID=C4812208&Mask=200 View Source
- [2] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55(Suppl 1):S107-S113. doi:10.1007/BF02493365. View Source
